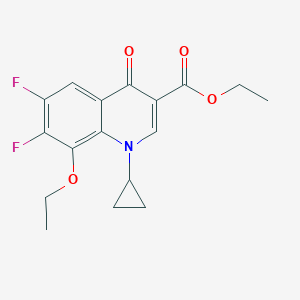

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of similar compounds, like 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, involves multiple steps including acyl-chlorination, condensation, decarboxylation, esterification, and cyclopropylamine replacement (Liu Zhe, 2001). Another method described involves hydrolyzation, partial decarboxylation, methylation, and acidification to produce an intermediate product which then undergoes further reactions for the final product (Li Rui-jun, 2003).

Molecular Structure Analysis

- For compounds with similar structures, spectroscopic means including X-Ray measurements are used to confirm their structures. For example, Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[l,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide’s structure was confirmed this way (M. El-Abadelah et al., 2006).

Chemical Reactions and Properties

- Chemical reactions of related compounds often involve regioselective displacement with amine nucleophiles, allowing for the introduction of various nucleophiles at specific positions. For instance, ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate undergoes such displacement reactions (K. Shibamori et al., 1990).

Physical Properties Analysis

- The physical properties of quinolone derivatives are typically characterized using techniques like spectroscopy. For instance, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates was studied using NMR spectroscopy (M. Ikeda et al., 1977).

Chemical Properties Analysis

- The chemical properties of similar compounds are often determined through reactions under various conditions. For example, the synthesis of some ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates involved chemical reduction and nucleophilic addition reactions (Jalal A. Zahra et al., 2007).

科学的研究の応用

Ethylene and Cyclopropyl Derivatives in Plant Science

Regulating Ripening and Ethylene Inhibition

Research on compounds such as 1-methylcyclopropene (1-MCP) highlights their significance in understanding ethylene's role in plants. 1-MCP prevents ethylene effects across a range of fruits, vegetables, and floriculture crops, offering insights into ethylene's extensive influence on plant physiology and postharvest quality (Blankenship & Dole, 2003). This suggests potential applications for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in plant science, particularly in modulating ethylene-dependent processes.

Antioxidant Applications and Food Safety

Antioxidant Efficacy

Research into antioxidants like ethoxyquin provides a foundation for exploring the antioxidant properties of structurally related compounds. Ethoxyquin has been studied for its role in protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion, indicating its potential as a powerful antioxidant (de Koning, 2002). This parallels the potential for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to serve as an antioxidant in various applications.

Environmental Biodegradation and Soil Health

Biodegradation and Environmental Fate

The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater uncovers mechanisms through which microorganisms degrade ether oxygenates, offering a model for the environmental processing of similar compounds (Thornton et al., 2020). This information could be relevant for understanding how ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate interacts with environmental systems and its potential biodegradation pathways.

将来の方向性

特性

IUPAC Name |

ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO4/c1-3-23-16-13(19)12(18)7-10-14(16)20(9-5-6-9)8-11(15(10)21)17(22)24-4-2/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSSSDATQQUFJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)

![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)

![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)